molecular formula C10H9N3S2 B8360488 6-(2-Thiazolin-2-ylamino)benzothiazole

6-(2-Thiazolin-2-ylamino)benzothiazole

Cat. No. B8360488
M. Wt: 235.3 g/mol
InChI Key: NOUKNXGRRKQCKZ-UHFFFAOYSA-N
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Description

6-(2-Thiazolin-2-ylamino)benzothiazole is a useful research compound. Its molecular formula is C10H9N3S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H9N3S2/c1-2-8-9(15-6-12-8)5-7(1)13-10-11-3-4-14-10/h1-2,5-6H,3-4H2,(H,11,13)

InChI Key

NOUKNXGRRKQCKZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-aminobenzothiazole (0.15 g, 1.0 mmol) in 10 mL of CHCl3 and 10 mL of saturated aqueous NaHCO3 was added thiophosgene (0.20 mL, 2.6 mmol) in a portion. The reaction mixture was stirred for 1 h at 25° C. Organic layer was separated from aqueous layer. Aqueous layer was then extracted with EtOAc several times. Combined organic extracts were dried over Na2SO4 and concentrated in vacuo, providing an oil which was dissolved in 10 mL of THF with of triethylamine (1 mL) and chloroethylamine.HCl (0.5 g). Resulting solution was stirred for 12 h at reflux. It was concentrated in vacuo to yield oily residue which was purified on column chromatography (5% NH3 saturated MeOH/EtOAc) to provide 0.16 g (0.68 mmol, 68%) of the desired product. The product obtained was converted to the fumarate salt and recrystallized from MeOH to provide 0.18 g of the product as a white crystal: mp 181-183° C.; 1H NMR (CD3OD) δ9.11 (s, 1H), 8.02 (d, J=2.0 Hz, 1H), 7.96 (d, J=5.8 Hz, 1H), 7.32 (dd, J=2.0, 5.8 Hz, 1H), 3.90 (t, J=4.8 Hz, 2H), 3.39 (t, J=4.8 Hz, 2H); Anal. Calc. for C10H9N3S2.1.0C4H4O4 requires C, 47.85; H, 3.73; N, 11.96. Found: C, 48.86; H, 3.86; N, 12.15.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

To a solution of 6-aminobenzothiazole (0.15 g, 1.0 mmol) in 10 mL of CHCl3 and 10 mL of saturated aqueous NaHCO3 was added thiophosgene (0.20 mL, 2.6 mmol) in a portion. The reaction mixture was stirred for 1 h at 25° C. Organic layer was separated from aqueous layer. Aqueous layer was then extracted with EtOAc several times. Combined organic extracts were dried over Na2SO4 and concentrated in vacuo, providing an oil which was dissolved in 10 mL of THF with of triethylamine (1 mL) and chloroethylamine.HCl (0.5 g). Resulting solution was stirred for 12 h at reflux. It was concentrated in vacuo to yield oily residue which was purified on column chromatography. (5% NH3 saturated MeOH/EtOAc) to provide 0.16 g (0.68 mmol, 68%) of the desired product. The product obtained was converted to the fumarate salt and recrystallized from MeOH to provide 0.18 g of the product as a white crystal: mp 181-183° C.; 1H NMR (CD3OD) δ9.11 (s, 1H), 8.02 (d, J=2.0 Hz, 1H), 7.96 (d, J=5.8 Hz, 1H), 7.32 (dd, J=2.0, 5.8 Hz, 1H), 3.90 (t, J=4.8 Hz, 2H), 3.39 (t, J=4.8 Hz, 2H); Anal. Calc. for C10H9N3S2.1.0C4H4O4 requires C, 47.85; H, 3.73; N, 11.96. Found: C, 48.86; H, 3.86; N, 12.15.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
5%
Yield
68%

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